Cas no 10547-61-2 ((3-chloro-4-methoxyphenyl)-phenylmethanone)

(3-chloro-4-methoxyphenyl)-phenylmethanone structure
10547-61-2 structure
Product Name:(3-chloro-4-methoxyphenyl)-phenylmethanone
CAS No:10547-61-2
MF:C14H11ClO2
MW:246.688943147659
CID:1153926
PubChem ID:826205
Update Time:2025-04-20

(3-chloro-4-methoxyphenyl)-phenylmethanone Chemical and Physical Properties

Names and Identifiers

    • (3-chloro-4-methoxyphenyl)-phenylmethanone
    • AC1LGSGX
    • AKOS009347843
    • 3-chloro-4-methoxy-benzophenone
    • SureCN9365255
    • CTK0G5438
    • 3-chloro-4-methoxyphenyl phenyl ketone
    • AE-562/12222855
    • ZINC00346031
    • 3-Chlor-4-methoxy-benzophenon
    • AG-B-75047
    • SBB100170
    • 3-chloro-4-methoxybenzophenone
    • AC1LGSGX; AKOS009347843; 3-chloro-4-methoxy-benzophenone; SureCN9365255; CTK0G5438; 3-chloro-4-methoxyphenyl phenyl ketone; AE-562/12222855; ZINC00346031; 3-Chlor-4-methoxy-benzophenon; AG-B-75047; SBB100170; 3-chloro-4-methoxybenzophenone;
    • Methanone, (3-chloro-4-methoxyphenyl)phenyl-
    • SCHEMBL9365255
    • 10547-61-2
    • (3-chloro-4-methoxyphenyl)(phenyl)methanone
    • DTXSID20356556
    • Inchi: 1S/C14H11ClO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3
    • InChI Key: IGNLOYXQTDSIAQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C1C=CC=CC=1)=O)OC

Computed Properties

  • Exact Mass: 246.04483
  • Monoisotopic Mass: 246.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3
  • LogP: 3.57960
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